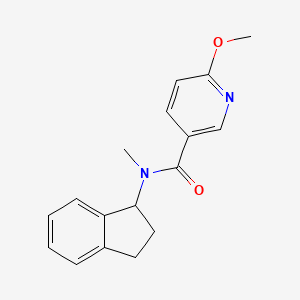![molecular formula C17H30N2O2 B7493506 1-[4-(2-Ethylpiperidine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7493506.png)
1-[4-(2-Ethylpiperidine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(2-Ethylpiperidine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one, commonly known as ethylphenidate, is a psychoactive drug that belongs to the class of substituted phenethylamines. It is a derivative of methylphenidate, which is a commonly prescribed medication for attention deficit hyperactivity disorder (ADHD). Ethylphenidate has gained popularity in recent years as a recreational drug due to its stimulant effects. However, it also has potential applications in scientific research.
作用机制
The mechanism of action of ethylphenidate is similar to that of methylphenidate. It acts as a DAT inhibitor, which leads to an increase in dopamine levels in the brain. This increase in dopamine can lead to a range of effects, including increased alertness, improved focus and concentration, and a reduction in impulsivity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethylphenidate are similar to those of other stimulant drugs. It can lead to an increase in heart rate, blood pressure, and body temperature. It can also cause a range of psychological effects, including euphoria, increased sociability, and a reduction in anxiety.
实验室实验的优点和局限性
One advantage of using ethylphenidate in lab experiments is its ability to selectively target the DAT. This makes it a useful tool for investigating the role of the DAT in various conditions, including 1-[4-(2-Ethylpiperidine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one and substance abuse disorders. However, one limitation of using ethylphenidate in lab experiments is its potential for abuse. It is important to use caution when handling and administering this drug in a laboratory setting.
未来方向
There are several potential future directions for research involving ethylphenidate. One area of interest is investigating its potential as a treatment for substance abuse disorders. Ethylphenidate has been shown to reduce drug-seeking behavior in animal models, suggesting it may have potential as a treatment for addiction. Additionally, further research could be done to investigate the effects of ethylphenidate on other neurotransmitter systems, such as the serotonin and norepinephrine systems. This could lead to a better understanding of the drug's mechanism of action and potential therapeutic applications.
合成方法
The synthesis of ethylphenidate involves the reaction of methylphenidate with ethyl iodide in the presence of a base. This results in the substitution of the methyl group in methylphenidate with an ethyl group, forming ethylphenidate. The synthesis of ethylphenidate is relatively simple and can be carried out in a laboratory setting.
科学研究应用
Ethylphenidate has shown potential applications in scientific research. It has been used as a tool in studies investigating the dopamine transporter (DAT) and its role in 1-[4-(2-Ethylpiperidine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one. Ethylphenidate acts as a DAT inhibitor, which means it blocks the reuptake of dopamine in the brain. This can lead to an increase in dopamine levels, which is thought to be the mechanism of action behind the therapeutic effects of methylphenidate in 1-[4-(2-Ethylpiperidine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one.
属性
IUPAC Name |
1-[4-(2-ethylpiperidine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O2/c1-4-15-7-5-6-10-19(15)17(21)14-8-11-18(12-9-14)16(20)13(2)3/h13-15H,4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYMBSRYZUCTLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2CCN(CC2)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

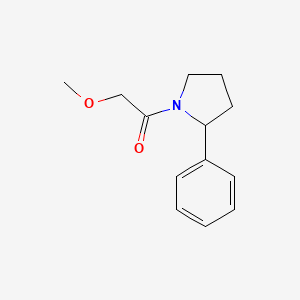
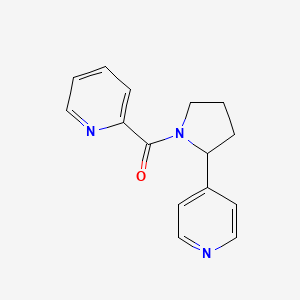

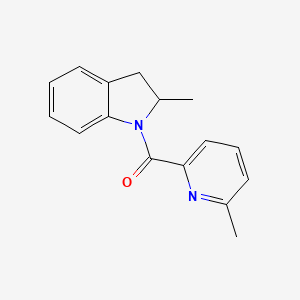
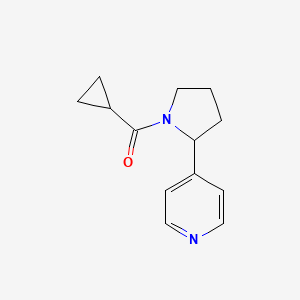
![1-[2-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl]ethanone](/img/structure/B7493475.png)
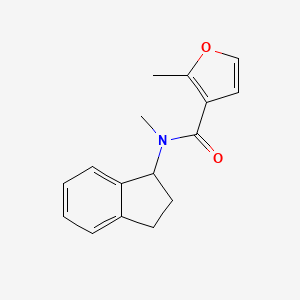
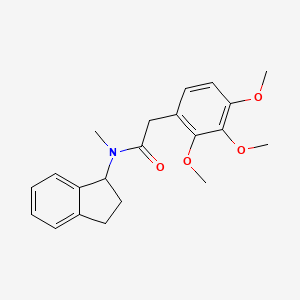

![1-[4-(2,6-Dimethylmorpholine-4-carbonyl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7493492.png)
